molecular formula C29H21Cl2N3O3 B11522179 1-(2,6-dichlorobenzyl)-3'-(2-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(2,6-dichlorobenzyl)-3'-(2-methoxyphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11522179
M. Wt: 530.4 g/mol
InChI Key: UGBRKLWQHHZXBP-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-3’-(2-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a combination of indole and quinazoline moieties, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-3’-(2-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the indole and quinazoline precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-3’-(2-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where indole and quinazoline derivatives have shown efficacy.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-3’-(2-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione would depend on its specific biological target. Generally, compounds with indole and quinazoline moieties can interact with various enzymes, receptors, and other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives of indole and quinazoline, such as:

  • 1-(2,6-dichlorobenzyl)-3’-(2-hydroxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione
  • 1-(2,6-dichlorobenzyl)-3’-(2-aminophenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione

Uniqueness

The uniqueness of 1-(2,6-dichlorobenzyl)-3’-(2-methoxyphenyl)-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione lies in its specific substitution pattern and the presence of both indole and quinazoline rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H21Cl2N3O3

Molecular Weight

530.4 g/mol

IUPAC Name

1'-[(2,6-dichlorophenyl)methyl]-3-(2-methoxyphenyl)spiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C29H21Cl2N3O3/c1-37-26-16-7-6-15-25(26)34-27(35)18-9-2-4-13-23(18)32-29(34)20-10-3-5-14-24(20)33(28(29)36)17-19-21(30)11-8-12-22(19)31/h2-16,32H,17H2,1H3

InChI Key

UGBRKLWQHHZXBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=C(C=CC=C6Cl)Cl

Origin of Product

United States

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